![molecular formula C11H10O2S B073464 2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid CAS No. 1505-52-8](/img/structure/B73464.png)

2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves various substitution reactions, including bromination, nitration, and others, to introduce functional groups at specific positions on the benzo[b]thiophene ring. For example, bromination of 2,3-dibromobenzo[b]thiophen in chloroform or acetic acid leads to the formation of 2,3,6-tribromo-derivatives, while nitration gives a mixture of tribromo- and dinitrobenzo[b]thiophen derivatives. Similar reactions have been reported for the synthesis of other substituted benzo[b]thiophene derivatives, indicating a range of possible synthetic pathways for creating complex molecules based on the benzo[b]thiophene scaffold (Cooper, Ewing, Scrowston, & Westwood, 1970).

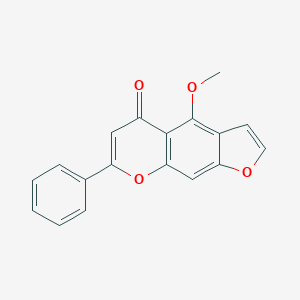

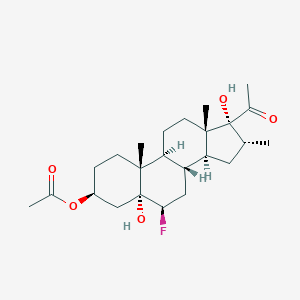

Molecular Structure Analysis

Molecular structure analysis of benzo[b]thiophene derivatives reveals various electronic and steric effects influencing their chemical behavior. Structural elucidation often relies on techniques such as NMR spectroscopy, providing insight into the arrangement of atoms within the molecule and the electronic environment surrounding different functional groups. The molecular structure, particularly the positioning of substituents on the benzo[b]thiophene ring, plays a crucial role in dictating the compound's reactivity and physical properties.

Chemical Reactions and Properties

Benzo[b]thiophene derivatives undergo a variety of chemical reactions, including electrophilic substitution, cyclization, and coupling reactions, leading to a wide array of products with diverse chemical structures and functionalities. These reactions are influenced by the nature of the substituents and the conditions under which the reactions are carried out. For example, nitration of 3-bromo-2-methylbenzo[b]thiophen results in the formation of nitrobenzo[b]thiophen derivatives, demonstrating the compound's reactivity towards electrophilic nitration agents (Cooper & Scrowston, 1972).

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Thiophene and its substituted derivatives, including “2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid”, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .

- They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

- The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

-

Antimicrobial Research

- Amide derivatives of “2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid” have been synthesized and investigated for antimicrobial activities .

- The study focused on the enzymes aminoacyl-tRNA synthetase (AaRS) and tyrosyl-tRNA synthetase, and inhibition by docking study leads to antimicrobial action .

- In vitro results revealed that a large number of synthesized compounds were found to possess excellent antimicrobial activity .

-

Material Science

-

Organic Semiconductors

-

Corrosion Inhibitors

-

Anti-Atherosclerotic Agents

-

Nonsteroidal Anti-inflammatory Drugs

-

Dental Anesthetics

-

Synthesis of Anticancer Agents

Orientations Futures

The future directions for “2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid” and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry . They could also be used to improve advanced compounds with a variety of biological effects .

Propriétés

IUPAC Name |

2-(3-methyl-1-benzothiophen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-7-8-4-2-3-5-9(8)14-10(7)6-11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVMWBIORCNCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381580 | |

| Record name | 2-(3-methylbenzo[b]thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid | |

CAS RN |

1505-52-8 | |

| Record name | 3-Methylbenzo[b]thiophene-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methylbenzo[b]thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)

![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)